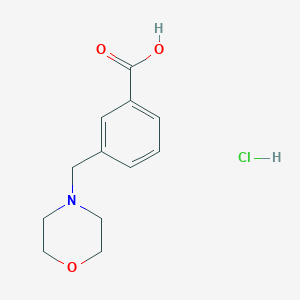

3-(Morpholinomethyl)benzoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMMCPQFAXOMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640203 | |

| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137605-80-2 | |

| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Morpholinomethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Morpholinomethyl)benzoic acid hydrochloride (CAS No: 137605-80-2). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its application in research and development. This document consolidates available experimental and predicted data on its structure, physicochemical properties, synthesis, and safety. While experimental data for this specific compound is limited in the public domain, this guide leverages data from analogous structures and predictive models to offer a robust profile for researchers. All predicted data is clearly identified as such, providing a transparent and reliable resource.

Introduction

This compound is a substituted aromatic carboxylic acid containing a morpholine moiety. This unique combination of a rigid benzoic acid scaffold and a flexible, basic morpholine ring imparts specific physicochemical properties that are of interest in drug design and materials science. The benzoic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can influence solubility, basicity, and metabolic stability. The hydrochloride salt form generally enhances aqueous solubility and stability. This guide aims to provide a detailed compilation of its known and predicted properties to facilitate its use in scientific endeavors.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzoic acid molecule substituted at the meta-position with a morpholinomethyl group. The morpholine nitrogen is protonated to form the hydrochloride salt.

IUPAC Name: 3-[(morpholin-4-yl)methyl]benzoic acid hydrochloride[1] CAS Number: 137605-80-2[1] Molecular Formula: C₁₂H₁₆ClNO₃[1] Molecular Weight: 257.71 g/mol [1]

Diagram 1: Synthesis Workflow of this compound

Caption: A plausible synthetic route to this compound.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and biological activity. Due to the limited availability of experimental data, a combination of reported and predicted values is presented below.

| Property | Value | Source |

| Appearance | Light yellow solid (Predicted) | [1] |

| Melting Point | Not available (Experimental) | |

| Solubility | Predicted to be soluble in water and lower alcohols. | General chemical principles |

| logP | -1.05 (Predicted) | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Note: The logP value suggests that the compound is hydrophilic, which is consistent with the presence of the carboxylic acid and the charged morpholinium ion.

Chemical Properties

The chemical properties dictate the reactivity, stability, and potential interactions of the molecule.

Acidity (pKa)

The pKa values of this compound are crucial for understanding its ionization state at different pH values, which influences its solubility, membrane permeability, and receptor binding. There are two ionizable groups: the carboxylic acid and the protonated morpholine nitrogen.

-

Carboxylic Acid pKa (pKa₁): The pKa of the carboxylic acid group is predicted to be around 4-5. This is based on the pKa of benzoic acid (4.2) and the electron-withdrawing effect of the protonated morpholinomethyl substituent at the meta position.

-

Morpholinium pKa (pKa₂): The pKa of the protonated morpholine ring is expected to be in the range of 8-9, typical for morpholinium ions.

Diagram 2: Ionization States of 3-(Morpholinomethyl)benzoic acid

Caption: Predicted ionization states as a function of pH.

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, as a carboxylic acid, it can undergo decarboxylation at high temperatures. The morpholine ring is generally stable, but can be susceptible to oxidation under harsh conditions.

-

Reactivity:

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction.

-

Morpholine Nitrogen: The lone pair of electrons on the nitrogen (in the free base form) makes it nucleophilic and basic.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern directed by the existing substituents.

-

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern.

-

Benzylic Protons: A singlet or a pair of doublets around δ 3.5-4.5 ppm for the two protons of the -CH₂- group connecting the benzene ring to the morpholine nitrogen.

-

Morpholine Protons: Two multiplets in the region of δ 2.5-4.0 ppm, each integrating to four protons, corresponding to the two sets of non-equivalent methylene groups in the morpholine ring.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

-

N-H Proton: A broad signal for the proton on the positively charged nitrogen, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm).

-

Benzylic Carbon: A signal around δ 60-70 ppm for the -CH₂- carbon.

-

Morpholine Carbons: Two signals in the range of δ 45-70 ppm for the methylene carbons of the morpholine ring.

FT-IR Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the 2800-3100 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

-

N-H Bend: A band in the 1500-1650 cm⁻¹ region.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 222.1. Fragmentation would likely involve the loss of water (H₂O) from the carboxylic acid, and cleavage of the benzylic C-N bond.

Synthesis Protocol

A plausible and commonly employed method for the synthesis of this compound is the nucleophilic substitution of a suitable starting material with morpholine, followed by salt formation.

Materials

-

3-(Chloromethyl)benzoic acid or 3-(Bromomethyl)benzoic acid

-

Morpholine

-

Anhydrous inert solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Non-nucleophilic base (optional, e.g., Triethylamine, Diisopropylethylamine)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(chloromethyl)benzoic acid (1 equivalent) in an anhydrous inert solvent.

-

Addition of Morpholine: To the stirred solution, add morpholine (1.1 to 1.5 equivalents). If desired, a non-nucleophilic base (1.1 equivalents) can be added to scavenge the HCl formed during the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the hydrochloride salt of the optional base) has formed, remove it by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification of the Free Base: The crude 3-(Morpholinomethyl)benzoic acid (free base) can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). To this solution, add a solution of hydrochloric acid (1 equivalent) dropwise with stirring.

-

Isolation of the Product: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Safety and Handling

Based on available safety data sheets for this compound and similar structures, the following handling precautions should be observed.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Conclusion

This technical guide provides a detailed overview of the known and predicted physical and chemical properties of this compound. While there is a notable lack of publicly available experimental data, the information compiled and predicted herein offers a valuable resource for researchers. The predicted spectroscopic data and the proposed synthetic protocol provide a solid foundation for further experimental work with this compound. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

Sources

An In-depth Technical Guide to the Synthesis of 3-(Morpholinomethyl)benzoic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(Morpholinomethyl)benzoic acid hydrochloride, a key intermediate in pharmaceutical development. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic underpinnings of the synthesis, offering a rationale for experimental choices and providing detailed, field-tested protocols. The guide emphasizes scientific integrity, with all claims supported by authoritative references. Visual aids in the form of diagrams and structured data tables are included to enhance clarity and facilitate practical application.

Introduction: Significance and Physicochemical Properties

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, incorporating a benzoic acid moiety and a morpholine ring, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecules.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 137605-80-2 |

| Molecular Formula | C12H16ClNO3 |

| Molecular Weight | 257.71 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| Melting Point | >200 °C (decomposes) |

Core Synthesis Pathways

Two principal synthetic routes have been established for the efficient preparation of this compound. These pathways are:

-

Pathway A: Nucleophilic substitution of a haloalkylbenzoic acid derivative with morpholine.

-

Pathway B: Reductive amination of 3-formylbenzoic acid with morpholine.

The selection of a specific pathway is often dictated by the availability of starting materials, desired scale of production, and considerations of process safety and environmental impact.

Pathway A: Nucleophilic Substitution

This classical and widely employed method involves the reaction of a suitable 3-(halomethyl)benzoic acid derivative with morpholine. The most common starting material is 3-(chloromethyl)benzoic acid or its corresponding acyl chloride.

Reaction Mechanism

The core of this pathway is a standard SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the electrophilic benzylic carbon of the 3-(halomethyl)benzoic acid derivative, displacing the halide leaving group.

Synthesis of the Key Intermediate: 3-(Chloromethyl)benzoic Acid

A reliable method for the synthesis of 3-(chloromethyl)benzoic acid involves the reaction of 3-chlorobenzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride or zinc chloride.[4][5] This one-step process offers high yields and good product purity.[4]

Experimental Protocol: Nucleophilic Substitution

Step 1: Synthesis of 3-(Chloromethyl)benzoyl Chloride

A detailed procedure for synthesizing 3-chloromethyl benzoic acid can be found in the patent literature.[4] The reaction of m-toluic acid with thionyl chloride can also yield the acid chloride.

Step 2: Reaction with Morpholine

-

In a well-ventilated fume hood, dissolve 3-(chloromethyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or toluene.

-

Add morpholine (2.2 equivalents) dropwise to the solution at room temperature with stirring. The excess morpholine acts as both a nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will contain the free base of 3-(Morpholinomethyl)benzoic acid.

Step 3: Formation of the Hydrochloride Salt

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) until the pH of the mixture is acidic (pH 1-2).

-

The hydrochloride salt of 3-(Morpholinomethyl)benzoic acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dry under vacuum to yield the final product.

Rationale and Optimization

-

Solvent Choice: Aprotic solvents are preferred to avoid side reactions with the acid chloride and to facilitate the precipitation of the final hydrochloride salt.

-

Stoichiometry: Using a slight excess of morpholine drives the reaction to completion and neutralizes the HCl byproduct.

-

Temperature Control: The reaction is typically run at room temperature. Exothermic reactions may require initial cooling.

Pathway B: Reductive Amination

Reductive amination offers an alternative and often milder route to 3-(Morpholinomethyl)benzoic acid.[6] This "one-pot" procedure involves the reaction of 3-formylbenzoic acid with morpholine in the presence of a reducing agent.[7][8][9]

Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 3-formylbenzoic acid and morpholine.[6] This intermediate is then reduced in situ by a hydride-based reducing agent to yield the tertiary amine product.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation and In Situ Reduction

-

To a stirred solution of 3-formylbenzoic acid (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), add a reducing agent.

-

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[7][8] Sodium triacetoxyborohydride is often preferred due to its selectivity for reducing iminium ions in the presence of aldehydes and its less toxic nature compared to cyanoborohydride reagents.[7][8]

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

Step 2: Work-up and Hydrochloride Salt Formation

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous acid solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.

-

Adjust the pH of the aqueous layer to acidic (pH 1-2) with concentrated hydrochloric acid.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Causality Behind Experimental Choices

-

Reducing Agent: The choice of sodium triacetoxyborohydride is critical. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.[7] This selectivity is key to the success of the one-pot reaction.

-

pH Control: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate iminium ion formation without deactivating the amine nucleophile.[6]

Comparative Analysis of Synthesis Pathways

Table 2: Comparison of Synthesis Pathways

| Feature | Pathway A: Nucleophilic Substitution | Pathway B: Reductive Amination |

| Starting Materials | 3-(Halomethyl)benzoic acid, Morpholine | 3-Formylbenzoic acid, Morpholine |

| Key Transformation | SN2 Reaction | Reductive Amination |

| Advantages | High yields, well-established, readily available starting materials. | Milder reaction conditions, "one-pot" procedure, avoids handling lachrymatory haloalkyl reagents. |

| Disadvantages | May require the synthesis of a lachrymatory and reactive haloalkyl intermediate. | Reducing agents can be expensive and require careful handling. |

Visualization of Synthetic Pathways

Diagram: Pathway A - Nucleophilic Substitution

Caption: Nucleophilic substitution of 3-(chloromethyl)benzoic acid.

Diagram: Pathway B - Reductive Amination

Caption: Reductive amination of 3-formylbenzoic acid.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, robust pathways. The choice between nucleophilic substitution and reductive amination will depend on project-specific requirements, including scale, cost, and safety considerations. Both methods, when executed with precision, provide high-quality material suitable for downstream applications in pharmaceutical research and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this field.

References

-

Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]

-

PubChem. (n.d.). 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from [Link]

-

NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

-

Ishanga Life Science Pvt. Ltd. (2018, October 13). ANNEXURE- I. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid.

-

The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc023 reductiveamination/unauth]([Link] reductiveamination/unauth)

-

The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Learning. (2025, October 12). Eschweiler-Clarke reaction [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US6075146A - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals.

- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.

- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 137605-80-2 | this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

PubMed Central. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

PubMed Central. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-hydroxy-. National Institute of Standards and Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part -]. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Introduction. Retrieved from [Link]

-

ACS Publications. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. 137605-80-2|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid - Google Patents [patents.google.com]

- 5. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

The Multifaceted Therapeutic Potential of Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a foundational scaffold in medicinal chemistry and drug discovery.[1] Naturally occurring in a variety of plants and fruits, these compounds serve as key intermediates in the biosynthesis of numerous secondary metabolites.[1][2] The versatility of the benzoic acid framework, allowing for diverse substitutions on the benzene ring and modifications of the carboxyl group, has given rise to a vast library of molecules with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth technical exploration of the significant biological activities of benzoic acid derivatives, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to empower the rational design of novel therapeutics based on this privileged scaffold.[3][4]

Antimicrobial Activity: A Cornerstone of Benzoic Acid's Utility

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties, serving as preservatives in food, cosmetics, and pharmaceuticals.[1][5] Their primary mechanism of action involves the disruption of the pH balance within microbial cells.[5] The lipophilicity of the undissociated form of the acid allows it to penetrate microbial cell membranes.[5][6] Once inside the cytoplasm, it dissociates, lowering the intracellular pH and interfering with essential metabolic processes, which ultimately inhibits microbial growth and survival.[5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[7][8]

-

Lipophilicity: Increased lipophilicity generally enhances the ability of the derivative to cross microbial cell membranes, a critical step for its activity.[9]

-

Substituent Position: The position of functional groups can impact activity. For instance, studies have shown that hydroxyl substitution at the ortho position (2-hydroxybenzoic acid or salicylic acid) can lead to potent antibacterial effects.[8]

-

Type of Substituent: Electron-withdrawing groups, such as nitro groups, are often associated with antimicrobial activity.[7] The presence of hydroxyl or methoxyl groups also modulates the antimicrobial action.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a benzoic acid derivative against a bacterial strain.[10][11]

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

-

Test benzoic acid derivative

-

Bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[12]

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates[10]

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Ampicillin)[12]

-

Negative control (sterile broth)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in MHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Activity Screening

Caption: Workflow for assessing the antimicrobial potential of benzoic acid derivatives.

Antioxidant Activity: Quenching Oxidative Stress

Many benzoic acid derivatives exhibit significant antioxidant activity, which is their ability to neutralize harmful free radicals and reactive oxygen species (ROS). This property is primarily attributed to the presence of hydroxyl groups on the aromatic ring.[13] Phenolic acids, a class of benzoic acid derivatives, can donate a hydrogen atom to a free radical, thereby stabilizing it and preventing a cascade of oxidative damage.[14]

Mechanistic Insights and SAR

The antioxidant capacity is heavily dependent on the substitution pattern of the benzoic acid core.[13]

-

Hydroxyl Groups: The number and position of hydroxyl groups are critical. Dihydroxy and trihydroxy derivatives, such as protocatechuic acid and gallic acid, are potent antioxidants.[13][15]

-

Methoxy Groups: The presence of methoxy groups can also enhance antioxidant activity.[13]

-

Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group can have a negative influence on the hydrogen-donating ability of the phenolic ring.[13] Interestingly, studies have shown that cinnamic acid derivatives, which have a propenoic acid side chain instead of just a carboxyl group, are often more potent antioxidants than their benzoic acid counterparts, likely due to the resonance stabilization of the resulting radical.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of benzoic acid derivatives.

Objective: To measure the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

Test benzoic acid derivative

-

DPPH solution in methanol

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)[16]

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

-

Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound or control at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Comparative Antioxidant Assays

| Assay | Principle | Mechanism | Advantages |

| DPPH | Reduction of the DPPH radical by an antioxidant. | Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) | Simple, rapid, and does not require specialized equipment. |

| ABTS | Reduction of the ABTS radical cation by an antioxidant. | HAT and ET | Applicable to both hydrophilic and lipophilic antioxidants.[16] |

| ORAC | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe. | HAT | Considered more biologically relevant as it uses a peroxyl radical.[14][17] |

| FRAP | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | ET | Simple and automated.[16][18] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain benzoic acid derivatives have demonstrated potent anti-inflammatory effects.[2][19] Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[20] Benzoic acid derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.[21]

Mechanisms and Signaling Pathways

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some benzoic acid derivatives can inhibit COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[21][22]

-

Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation.[1] Some derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1]

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

This assay is a widely used method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[20][23][24]

Objective: To assess the ability of a compound to inhibit the heat-induced denaturation of protein (e.g., bovine serum albumin).

Materials:

-

Test benzoic acid derivative

-

Bovine Serum Albumin (BSA) solution (e.g., 0.5% w/v)[24]

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Positive control (e.g., Diclofenac sodium)[24]

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare reaction mixtures containing the BSA solution and various concentrations of the test compound or the standard drug.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 57°C for 30 minutes.[24]

-

Cooling: Cool the solutions to room temperature.

-

Measurement: Measure the turbidity of the solutions at 660 nm.[24]

-

Calculation: The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (BSA solution without the test compound) and Abs_sample is the absorbance in the presence of the test compound.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by benzoic acid derivatives.

Anticancer Activity: A Promising Frontier

The benzoic acid scaffold is present in several natural and synthetic compounds with significant anticancer potential.[25][26][27][28] These derivatives can induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[15][25]

Mechanistic Insights

-

Induction of Apoptosis: Many benzoic acid derivatives have been shown to trigger programmed cell death in cancer cells.[27]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.

-

Enzyme Inhibition: Benzoic acid derivatives can target specific enzymes that are overactive in cancer cells, such as histone deacetylases (HDACs).[15] For example, dihydroxybenzoic acid derivatives have been shown to inhibit HDACs, leading to the retardation of cancer cell growth.[15]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used for screening anticancer drugs.[29][30]

Objective: To evaluate the cytotoxic effect of a benzoic acid derivative on a cancer cell line.

Materials:

-

Test benzoic acid derivative

-

Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[27]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).[27]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Workflow for In Vitro Anticancer Drug Screening

Caption: A streamlined workflow for the in vitro evaluation of anticancer benzoic acid derivatives.

Conclusion and Future Directions

The benzoic acid scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The insights into their structure-activity relationships and mechanisms of action provide a solid foundation for the rational design of more potent and selective drug candidates. Future research should focus on leveraging combinatorial chemistry and computational modeling to explore a wider chemical space of benzoic acid derivatives. Furthermore, a deeper understanding of their interactions with specific biological targets will be crucial for advancing these promising compounds from the laboratory to clinical applications.

References

A comprehensive list of references with clickable URLs will be provided separately.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

- 12. Assessment of antimicrobial activity [protocols.io]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journalajrb.com [journalajrb.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bbrc.in [bbrc.in]

- 25. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

- 27. preprints.org [preprints.org]

- 28. researchgate.net [researchgate.net]

- 29. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In vitro anticancer assay: Significance and symbolism [wisdomlib.org]

Solubility and stability of 3-(Morpholinomethyl)benzoic acid hydrochloride in various solvents.

An In-Depth Technical Guide to the Solubility and Stability of 3-(Morpholinomethyl)benzoic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Foreword: A Practical Guide to Characterizing this compound

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As a Senior Application Scientist, my objective is not to simply present a rigid set of instructions, but to offer a scientifically-grounded and experience-driven approach. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data. This document will serve as a practical resource for scientists seeking to unlock the full therapeutic potential of this promising molecule.

Introduction to this compound

This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a benzoic acid moiety, a morpholine ring, and a hydrochloride salt, suggests specific physicochemical characteristics that will influence its behavior in various solvent systems and under different environmental conditions. A comprehensive understanding of its solubility and stability is a critical prerequisite for formulation development, preclinical studies, and ultimately, successful clinical application.

Key Structural Features and Their Implications:

-

Benzoic Acid Group: This acidic functional group suggests that the compound's solubility will be highly pH-dependent.

-

Morpholine Ring: The presence of this amine-containing heterocycle can influence polarity and potential degradation pathways.

-

Hydrochloride Salt: This salt form is often utilized to enhance the aqueous solubility and stability of parent compounds.

The Cornerstone of Preformulation: Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.[1][2] A compound must be in solution to be absorbed. Therefore, a multi-faceted approach to solubility testing is essential. We will explore both kinetic and thermodynamic solubility, as each provides unique and valuable insights.[1][3]

Kinetic Solubility: A High-Throughput Screening Approach

Kinetic solubility assays are rapid methods ideal for early-stage drug discovery, where a quick assessment of a compound's dissolution characteristics is required.[1][3][4][5] These assays measure the concentration of a compound in solution after a short incubation period, starting from a high-concentration stock solution (typically in DMSO).[3][4][5]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering from precipitated compound.[1][4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer (plate reader capable of measuring light scattering)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4][5]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a defined period, typically 1-2 hours, with gentle shaking.[3][4]

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[2][6] This is a more time-intensive but highly accurate measurement, crucial for formulation and later-stage development.[1][2][6]

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[3][6]

Materials:

-

This compound (solid)

-

Selection of relevant solvents (e.g., water, PBS at various pH values, ethanol, propylene glycol)

-

Glass vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of each test solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.[7]

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[2][8][9]

Data Presentation: Comparative Solubility Profile

A clear and concise presentation of solubility data is crucial for interpretation and decision-making.

| Solvent System | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Water | Example Value | Example Value |

| PBS (pH 5.0) | Example Value | Example Value |

| PBS (pH 7.4) | Example Value | Example Value |

| Ethanol | Example Value | Example Value |

| Propylene Glycol | Example Value | Example Value |

Ensuring Product Integrity: Stability Assessment

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is designed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12][13][14][15] These studies are typically conducted on a single batch of the drug substance.[14]

This protocol outlines a standard set of stress conditions.[13][16]

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.[16]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at an elevated temperature. Neutralize before analysis.[16]

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.[16]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).[16]

-

Photodegradation: Expose the solid and a solution of the compound to a light source according to ICH Q1B guidelines.[11][17]

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under specific storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish a re-test period for the drug substance.[10][11][17]

Study Design:

-

Batches: At least three primary batches of this compound should be included in the study.[11][17]

-

Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Testing Frequency:

-

Tests: Stability-indicating assays for potency and impurities, as well as physical characteristics (e.g., appearance, water content).

Data Presentation: Stability Profile

| Timepoint (Months) | Storage Condition | Assay (%) | Total Impurities (%) | Appearance |

| 0 | - | Initial Value | Initial Value | Initial Appearance |

| 3 | 25°C/60%RH | Example Value | Example Value | Example Appearance |

| 3 | 40°C/75%RH | Example Value | Example Value | Example Appearance |

| 6 | 25°C/60%RH | Example Value | Example Value | Example Appearance |

| 6 | 40°C/75%RH | Example Value | Example Value | Example Appearance |

| 12 | 25°C/60%RH | Example Value | Example Value | Example Appearance |

Analytical Methodologies: The Key to Accurate Measurement

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.[2][9][19][20][21]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Key Method Development Considerations:

-

Column Chemistry: A reversed-phase C18 column is often a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all components.

-

Detection Wavelength: The UV detection wavelength should be selected to provide a good response for both the parent compound and potential degradation products.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following these experimentally-grounded protocols, researchers can generate the high-quality data necessary to advance this compound through the drug development pipeline. The insights gained from these studies will be invaluable for formulation design, understanding potential liabilities, and ensuring the ultimate safety and efficacy of the final drug product.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- Kinetic Solubility Assays Protocol. AxisPharm.

- In-vitro Thermodynamic Solubility. Protocols.io.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery.

- Ich guidelines for stability studies 1. Slideshare.

- In vitro solubility assays in drug discovery. PubMed.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Q1A(R2) Guideline. ICH.

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- Thermodynamic Solubility Assay. Domainex.

- Thermodynamic Solubility Assay. Evotec.

- ADME Solubility Assay. BioDuro.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- This compound. BLD Pharm.

- Development of forced degradation and stability indicating studies of drugs—A review.

- Overview Of Degradation Studies For Pharmaceutical Drug Candid

- Forced Degrad

- Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry.

- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

- 3-(morpholin-4-ylmethyl)

- (R)-3-(morpholin-2-yl)benzoic acid hydrochloride Supplier. ChemicalBook.

- Solubility of Benzoic Acid in Mixed Solvents.

- Degradation of benzoic acid and its derivatives in subcritical w

- An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.

- Development of forced degradation and stability indic

- The solubility of benzoic acid in seven solvents.

- 3-(Aminomethyl)benzoic acid hydrochloride. PubChem.

- preventing degradation of 3-(3,5-dichlorophenyl)benzoic acid during storage. Benchchem.

- multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.

- 3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals. Fisher Scientific.

- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Degradation Pathway.

- Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....

- Development and Validation of Analytical Methods for Pharmaceuticals. Omicsonline.org.

- Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. omicsonline.org [omicsonline.org]

An In-depth Technical Guide to the Mechanism of Action for Compounds Related to 3-(Morpholinomethyl)benzoic Acid

Introduction: The Versatility of the Morpholinomethyl Benzoic Acid Scaffold

For researchers, scientists, and drug development professionals, the identification of versatile molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3-(Morpholinomethyl)benzoic acid moiety and its structural relatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities. The incorporation of the morpholine ring, a privileged scaffold, often enhances potency and modulates pharmacokinetic properties, making it a valuable component in drug design[1]. When combined with the benzoic acid backbone—a common feature in numerous biologically active compounds—it forms a versatile foundation for developing novel therapeutics[2][3]. This guide provides a detailed exploration of the known mechanisms of action for derivatives of this scaffold, with a focus on their anticancer properties and considerations for central nervous system applications.

Anticancer Mechanisms of Action: Targeting Key Signaling Pathways

Research has predominantly highlighted the potential of morpholino-containing benzoic acid derivatives in oncology. These compounds have been shown to interact with specific enzymatic targets crucial for cancer cell proliferation and survival.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

A significant mechanism of action for a subset of these compounds is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling and proliferation[1][4].

The Role of PC-PLC in Cancer:

PC-PLC is a key enzyme in choline phospholipid metabolism, which is often dysregulated in various cancers[4][5]. Its activity leads to the hydrolysis of phosphatidylcholine, generating second messengers that can activate downstream signaling pathways, such as the MAPK/ERK pathway, promoting cell growth, proliferation, and survival.

Structure-Activity Relationship (SAR) of 2-Morpholinobenzoic Acid Derivatives:

Studies on 2-morpholinobenzoic acid derivatives have provided valuable insights into the structural requirements for PC-PLC inhibition. Key findings indicate that:

-

The morpholinyl nitrogen is crucial for inhibitory activity against PC-PLC[4].

-

The substitution pattern on the central aromatic ring significantly impacts potency. For instance, a 2,5-substitution pattern between the morpholine and N-benzyl groups has been found to be optimal[4].

-

The presence and position of substituents on an N-benzyl ring can further enhance activity, with a 3-halo substituent being particularly favorable[1].

Signaling Pathway and Inhibition:

The inhibition of PC-PLC by these compounds disrupts the production of pro-proliferative second messengers, thereby impeding cancer cell growth.

Caption: Simplified signaling pathway of PC-PLC and its inhibition.

Quantitative Data on PC-PLC Inhibition:

The inhibitory activity of these compounds is typically quantified by their IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity.

| Compound Class | Target | Representative IC50 Values | Reference |

| 2-Morpholinobenzoic Acid Derivatives | PC-PLC | Varies based on substitution; potent analogs show significant inhibition at 10 µM | [4] |

| 2-Morpholinobenzoic Acid Derivatives | HCT116 & MDA-MB-231 cell lines | Varies based on structure | [1] |

Experimental Protocol: PC-PLC Enzyme Inhibition Assay

-

Objective: To determine the in-vitro inhibitory activity of test compounds against PC-PLC.

-

Materials:

-

Purified PC-PLC enzyme (e.g., from Bacillus cereus)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

L-α-phosphatidylcholine (substrate)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, PC-PLC enzyme, and the test compounds.

-

Incubate to allow for compound-enzyme interaction.

-

Prepare a substrate solution containing L-α-phosphatidylcholine, Amplex Red, HRP, and choline oxidase.

-

Initiate the reaction by adding the substrate solution to the wells.

-

Monitor the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of enzyme activity relative to a vehicle control (DMSO) and determine IC50 values from dose-response curves[1][4].

-

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Another well-documented mechanism for related compounds, specifically 3-(morpholinomethyl)benzofuran derivatives, is the inhibition of VEGFR-2, a key regulator of angiogenesis.[6][7][8]

The Role of VEGFR-2 in Cancer:

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF), initiates a signaling cascade that promotes the formation of new blood vessels (angiogenesis). Tumors rely on angiogenesis to obtain the nutrients and oxygen necessary for growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated strategy in cancer therapy.

Activity of 3-(Morpholinomethyl)benzofuran Derivatives:

Studies have shown that substituting a benzofuran ring with a methyl morpholino group can significantly boost cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H23.[6][8] This antiproliferative effect is, at least in part, attributed to the inhibition of VEGFR-2. These compounds have also been shown to induce apoptosis and affect cell cycle progression in cancer cells[6][8].

Signaling Pathway and Inhibition:

By binding to VEGFR-2, these inhibitors block its autophosphorylation and the subsequent downstream signaling events that lead to angiogenesis.

Caption: VEGFR-2 signaling pathway and its inhibition.

Quantitative Data on Antiproliferative and VEGFR-2 Inhibitory Activity:

| Compound Series | Cell Line | Representative IC50 Values | VEGFR-2 IC50 | Reference |

| 3-(Morpholinomethyl)benzofurans | NCI-H23 | 0.49 µM - 29.75 µM | 45.4 nM - 132.5 nM | [6][7][8] |

| 3-(Morpholinomethyl)benzofurans | A549 | 1.5 µM - 18.89 µM | - | [6][8] |

Experimental Protocol: MTT Cell Proliferation Assay

-

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., A549, NCI-H23)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine IC50 values from dose-response curves[6].

-

Central Nervous System (CNS) Penetration: A Gateway to Neurological Applications

While the primary documented mechanisms of action are in oncology, the physicochemical properties of the morpholinomethyl benzoic acid scaffold suggest potential for CNS applications. A critical prerequisite for any CNS-active drug is its ability to cross the blood-brain barrier (BBB).[9][10][11][12]

The Blood-Brain Barrier Challenge:

The BBB is a highly selective barrier that protects the brain from harmful substances. It actively removes many compounds via efflux transporters like P-glycoprotein (P-gp).[9][10][11][12] Therefore, assessing a compound's ability to penetrate the BBB and evade efflux is a critical step in the development of neurological drugs.

Assessing CNS Penetration:

Several in-vitro, in-vivo, and in-silico methods are employed to predict BBB penetration.[9][10][11][12]

Caption: Workflow for assessing CNS penetration of small molecules.

Experimental Protocol: MDCK-mdr1 Permeability Assay

-

Objective: To determine a compound's permeability and its susceptibility to P-gp efflux in vitro.[9][10][11]

-

Cell Line: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-mdr1), which overexpresses P-gp.

-

Procedure:

-

Culture MDCK-mdr1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.

-

A-to-B Permeability: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

-

B-to-A Permeability: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. An efflux ratio significantly greater than 1 suggests the compound is a substrate for P-gp.

-

Conclusion and Future Directions

Compounds related to the 3-(Morpholinomethyl)benzoic acid scaffold have demonstrated clear mechanisms of action in the context of cancer therapeutics, primarily through the inhibition of key signaling enzymes like PC-PLC and VEGFR-2. The modular nature of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective inhibitors. Furthermore, while specific neurological targets have yet to be fully elucidated for this class, the favorable physicochemical properties imparted by the morpholine group warrant investigation into their potential for treating CNS disorders. Future research should focus on optimizing the existing anticancer leads and exploring the broader therapeutic landscape for these versatile compounds.

References

-

Di, L., & Kerns, E. H. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chemical Neuroscience. [Link]

-

Di, L., & Kerns, E. H. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PubMed. [Link]

-

Wang, Q., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

-

Pilkington, L. I., et al. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

-

Di, L., & Kerns, E. H. (2021). In silico methods to assess CNS penetration of small molecules. ACS Fall 2021. [Link]

-

Di, L., & Kerns, E. H. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. OUCI. [Link]

-

Ribeiro, C. M. F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals. [Link]

-

Gouda, M. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Gouda, M. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed. [Link]

-

Pilkington, L. I., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]

-

Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs. [Link]

-

Ozerov, A. A., et al. (2014). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Pharmaceutical Chemistry Journal. [Link]

-

Jabeen, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

-

Novikova, V. V., et al. (2016). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal. [Link]

-

Gouda, M. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]

-

Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. [Link]

-

Ozerov, A. A., et al. (2014). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. [Link]

-

Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives. Pharmacy 180. [Link]

-

Kumar, A., & Sharma, A. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Slideshare. (n.d.). Benzoic acid derivatives. Slideshare. [Link]

-

Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

-

Rivera, G., et al. (2018). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]

- 12. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]

An In-depth Technical Guide to 3-(Morpholinomethyl)benzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-(Morpholinomethyl)benzoic acid hydrochloride, a molecule of interest in medicinal chemistry and drug development. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, this guide synthesizes the available chemical data, outlines a logical and detailed synthetic pathway, and explores the potential pharmacological significance of its core structural motifs—the benzoic acid and morpholine moieties. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's properties, synthesis, and putative applications based on the well-established roles of its constituent chemical functionalities.

Introduction and Contextual History

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The carboxylic acid group is a key feature, capable of forming crucial hydrogen bonds and salt bridges with biological targets.